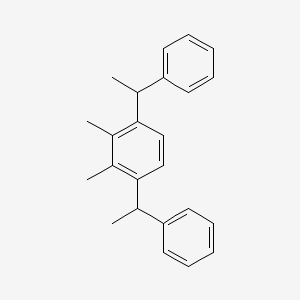

3,6-Bis(1-phenylethyl)-o-xylene

Description

Contextualizing Aromatic Alkylation in Modern Synthetic Organic Chemistry

Aromatic alkylation, particularly the Friedel-Crafts reaction, is a foundational method in organic synthesis for the formation of carbon-carbon bonds. fiveable.memt.com This class of electrophilic aromatic substitution reactions allows for the introduction of alkyl groups onto an aromatic ring, a critical step in the synthesis of numerous valuable compounds. numberanalytics.comnumberanalytics.com The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, which facilitates the generation of an electrophile from an alkyl halide. mt.comnumberanalytics.com This electrophile then attacks the electron-rich aromatic ring, leading to the formation of an alkylated aromatic product. numberanalytics.com

The significance of aromatic alkylation extends to the industrial production of a wide range of chemicals, including the synthesis of precursors for polymers and other high-value materials. mt.com For instance, the alkylation of benzene (B151609) with ethylene (B1197577) to produce ethylbenzene (B125841) is a large-scale industrial process, with the product serving as a precursor to styrene (B11656) and subsequently polystyrene. mt.com

Significance of the ortho-Xylene Scaffold in High-Value Chemical Synthesis

The ortho-xylene scaffold, characterized by a benzene ring with two methyl groups in adjacent positions, is a particularly important building block in chemical synthesis. knowledge-sourcing.comwikipedia.org Its structure provides a platform for the creation of a diverse range of derivatives with applications in pharmaceuticals, polymers, and specialty chemicals. ram-nath.comtpsgc-pwgsc.gc.canih.gov

One of the primary uses of o-xylene (B151617) is as a feedstock for the production of phthalic anhydride, a key intermediate in the manufacturing of plasticizers, polyester (B1180765) resins, and dyes. knowledge-sourcing.comram-nath.comnih.gov The presence of the two methyl groups in a 1,2-relationship allows for specific oxidation reactions to yield this important dicarboxylic acid anhydride. wikipedia.org Furthermore, the o-xylene core is found in various pharmacologically active molecules and serves as a starting material for the synthesis of certain agrochemicals. ram-nath.comtpsgc-pwgsc.gc.canih.gov

The versatility of the ortho-xylene scaffold is further demonstrated by its use in the synthesis of specialized polymers and as a solvent in various chemical processes. knowledge-sourcing.comram-nath.com Its unique substitution pattern influences the regioselectivity of subsequent reactions, allowing for the controlled synthesis of complex aromatic structures.

Defining the Chemical Entity: 3,6-Bis(1-phenylethyl)-o-xylene within the Bis-Phenylethylated Xylene Class

Within the broader category of substituted xylenes (B1142099), the bis-phenylethylated xylenes are a specific subclass characterized by the presence of two phenylethyl groups attached to the xylene core. This compound is a distinct isomer within this class, where two 1-phenylethyl groups are substituted at the 3 and 6 positions of an ortho-xylene ring.

The synthesis of such molecules typically involves the dialkylation of o-xylene with styrene or a related phenylethylating agent, often under Friedel-Crafts conditions. The specific placement of the bulky 1-phenylethyl groups at the 3 and 6 positions is influenced by the directing effects of the methyl groups already present on the aromatic ring and the reaction conditions employed.

While detailed research findings specifically on this compound are not extensively documented in the provided search results, its chemical identity can be inferred from related compounds and general principles of aromatic chemistry. The structure suggests a molecule with significant steric hindrance around the aromatic core, which would influence its reactivity and physical properties.

Chemical and Physical Properties

The properties of this compound can be predicted based on its structure and by comparison with related compounds.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C24H26 |

| Molecular Weight | 314.47 g/mol |

| Appearance | Likely a viscous liquid or a low-melting solid |

| Boiling Point | Expected to be high due to the large molecular mass |

| Solubility | Insoluble in water; soluble in common organic solvents |

Note: These values are theoretical and would require experimental verification.

Spectroscopic Data

Spectroscopic analysis is crucial for the definitive identification and characterization of this compound.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons on both the xylene and phenyl rings, a methine proton (CH), and methyl protons (CH₃). The chemical shifts and coupling patterns would be indicative of the specific substitution pattern. |

| ¹³C NMR | Resonances for all unique carbon atoms, including the substituted and unsubstituted carbons of the aromatic rings, the methine carbon, and the methyl carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 314.47), along with characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of C-H stretching and bending in aromatic and aliphatic groups, as well as C=C stretching of the aromatic rings. researchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

68678-76-2 |

|---|---|

Molecular Formula |

C24H26 |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

2,3-dimethyl-1,4-bis(1-phenylethyl)benzene |

InChI |

InChI=1S/C24H26/c1-17-18(2)24(20(4)22-13-9-6-10-14-22)16-15-23(17)19(3)21-11-7-5-8-12-21/h5-16,19-20H,1-4H3 |

InChI Key |

KCPQNKJBLIGNBN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1C)C(C)C2=CC=CC=C2)C(C)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Reaction Pathways

Foundational Principles of Aryl Alkylation for Complex Molecular Architectures

The construction of 3,6-bis(1-phenylethyl)-o-xylene fundamentally relies on the principles of aryl alkylation, a class of reactions that forms a new carbon-carbon bond between an aromatic ring and an alkyl group. The Friedel-Crafts alkylation is a cornerstone of this field, traditionally employing a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), to generate a carbocation from an alkyl halide or an alkene. researchgate.net This electrophile then attacks the electron-rich aromatic ring, leading to substitution.

The mechanism involves the initial formation of a carbocation from the alkylating agent, which then undergoes electrophilic attack on the aromatic ring to form a non-aromatic carbocation intermediate. researchgate.net Subsequent deprotonation restores the aromaticity of the ring and regenerates the catalyst. researchgate.net

In the context of synthesizing complex molecules, several challenges must be addressed. These include controlling regioselectivity (the position of alkylation on the aromatic ring), preventing polyalkylation (the addition of multiple alkyl groups), and managing potential carbocation rearrangements. For a molecule like this compound, achieving the desired 3,6-substitution pattern on the o-xylene (B151617) core is a significant synthetic hurdle.

Modern advancements in catalysis have introduced a range of more selective and environmentally benign methods. These include the use of solid acid catalysts, such as zeolites and sulfated zirconia, which can offer improved regioselectivity and easier separation from the reaction mixture. nih.gov Furthermore, the development of milder Lewis acids and the use of alternative alkylating agents have expanded the scope and applicability of aryl alkylation in the synthesis of intricate molecular structures.

Targeted Synthesis of this compound

The targeted synthesis of this compound necessitates a strategic approach to ensure the correct placement of the two 1-phenylethyl groups on the o-xylene backbone and to control the stereochemistry at the two newly formed chiral centers.

The introduction of the 1-phenylethyl group onto the o-xylene ring can be achieved through several alkylation strategies. A common method involves the use of styrene (B11656) as the alkylating agent in the presence of an acid catalyst. In this approach, the acid protonates styrene to generate a stable secondary benzylic carbocation, which then alkylates the o-xylene. epo.org Theoretical studies using Density Functional Theory (DFT) have investigated the mechanism of o-xylene alkylation with styrene using an AlCl₃-ionic liquid catalytic system. These studies suggest that the reaction proceeds through a C-C coupling step followed by a hydrogen shift. epo.org

Alternatively, 1-phenylethanol (B42297) can be used as a precursor. In the presence of a Brønsted or Lewis acid, the hydroxyl group is protonated and eliminated as water, forming the same 1-phenylethyl carbocation. This method can sometimes offer better control over the reaction compared to using styrene.

A third approach involves the use of 1-phenylethyl halides, such as 1-chloro-1-phenylethane. In a classic Friedel-Crafts reaction, a Lewis acid catalyst would facilitate the formation of the carbocation for subsequent alkylation.

The choice of precursor and reaction conditions is critical in influencing the yield and selectivity of the desired product.

Achieving the specific 3,6-disubstitution pattern on the o-xylene ring is a significant challenge due to the directing effects of the two methyl groups. The methyl groups are ortho, para-directing and activating, meaning they direct incoming electrophiles to the positions ortho and para to themselves. In o-xylene, the available positions for substitution are 3, 4, 5, and 6. The positions ortho to one methyl group and meta to the other (positions 3 and 6) are sterically less hindered than the position between the two methyl groups (no such position in o-xylene) and electronically activated. The positions para to one methyl group (positions 4 and 5) are also activated.

Therefore, the alkylation of o-xylene typically yields a mixture of isomers. The regioselectivity can be influenced by the choice of catalyst and reaction conditions. Bulky catalysts may favor substitution at the less sterically hindered positions. For instance, the use of certain solid acid catalysts or modified Lewis acids can enhance the formation of the desired 3,6-isomer.

A study on the benzylation of o-xylene with benzyl (B1604629) chloride using V₂O₅/ZrO₂ catalysts demonstrated that the catalytic activity and product selectivity are sensitive to reaction parameters and can be linked to the Lewis acidity of the system, leading to high yields of the monoalkylated product. rsc.org While this study focuses on benzylation, the principles of controlling regioselectivity through catalyst design are applicable to the synthesis of this compound.

To achieve bis-alkylation, a stoichiometric excess of the alkylating agent and appropriate reaction times are necessary. The introduction of the first 1-phenylethyl group will further influence the position of the second alkylation. The bulky 1-phenylethyl group will sterically hinder the adjacent positions, likely directing the second substitution to the remaining open and activated positions.

A potential synthetic strategy could involve a two-step process. First, a mono-alkylation of o-xylene would be performed under conditions optimized for the formation of 3-(1-phenylethyl)-o-xylene. Following purification, a second alkylation step would then be carried out to introduce the second 1-phenylethyl group at the 6-position.

The introduction of two 1-phenylethyl groups creates two stereogenic centers in the target molecule, leading to the possibility of three stereoisomers: a pair of enantiomers (R,R and S,S) and a meso compound (R,S). Controlling the stereochemical outcome of this reaction is a key aspect of its synthesis.

Diastereoselective Synthesis: The relative stereochemistry between the two chiral centers can be influenced by the reaction conditions and the nature of the catalyst. During the second alkylation step, the already present 1-phenylethyl group can exert a directing effect, favoring the formation of one diastereomer over the other. This diastereoselectivity can arise from steric interactions in the transition state, where the incoming electrophile approaches the aromatic ring from the less hindered face relative to the existing chiral substituent.

Enantioselective Synthesis: Achieving an enantioselective synthesis, where one enantiomer is produced in excess, requires the use of a chiral catalyst or a chiral auxiliary. The enantioselective synthesis of molecules containing a 1,1-diarylethane motif, a structure related to the phenylethyl group, has been a subject of significant research.

One approach involves the asymmetric Friedel-Crafts reaction. This can be achieved using a chiral Lewis acid catalyst that coordinates to the alkylating agent, creating a chiral environment that directs the nucleophilic attack of the aromatic ring from a specific face.

Another strategy is the enantioselective 1,1-diarylation of terminal alkenes, catalyzed by palladium with a chiral phosphoric acid. This method allows for the construction of chiral 1,1-diarylalkane motifs with high enantioselectivity. While this is not a direct synthesis of the target molecule, the principles could be adapted for the asymmetric alkylation of o-xylene.

The preparation of enantiomerically enriched 1,1-diarylethanes has also been demonstrated using aldehydes as removable steering groups for asymmetric synthesis. nih.gov This multi-step approach offers a high degree of control over the stereochemical outcome.

A summary of representative catalytic systems for related enantioselective aryl alkylations is presented in the table below.

| Catalyst System | Reaction Type | Key Features |

| Pd₂(dba)₃ / Chiral SPINOL-derived Phosphoric Acid | Enantioselective 1,1-diarylation of allyl sulfones | Allows for the synthesis of chiral sulfones containing a 1,1-diarylalkane motif. |

| Chiral Dirhodium Tetracarboxylates | Enantioselective C-H functionalization | Used for the synthesis of triarylmethanes with high enantioselectivity. |

| Chiral Phosphoric Acids | Asymmetric Friedel-Crafts alkylation | Can catalyze the enantioselective addition of nucleophiles to in situ generated carbocations. |

Post-Synthetic Modifications and Derivatization Strategies

Once this compound is synthesized, it can potentially undergo further chemical transformations to create a variety of derivatives. These post-synthetic modifications can be used to introduce new functional groups, alter the physical or chemical properties of the molecule, or to build more complex structures.

The reactivity of this compound is primarily dictated by the two phenyl rings and the o-xylene core. The aromatic rings can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and further Friedel-Crafts reactions. The positions of these substitutions would be directed by the existing alkyl groups.

The benzylic positions (the carbon atoms attached to both a phenyl ring and the xylene ring) are also potential sites for functionalization. For example, oxidation reactions could potentially convert the benzylic C-H bonds into hydroxyl or carbonyl groups, although this would likely require specific and selective reagents to avoid cleavage of the C-C bonds.

Furthermore, the methyl groups on the o-xylene ring could be functionalized, for instance, through free-radical halogenation, to introduce handles for further derivatization.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis for Chemical Shift and Coupling Patterns

A ¹H NMR spectrum of 3,6-Bis(1-phenylethyl)-o-xylene would be expected to provide information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. The chemical shifts (δ) would indicate the type of proton (aromatic, aliphatic, methyl), while the coupling patterns (J-coupling) would reveal the connectivity of the proton network. However, no experimental ¹H NMR data for this compound could be located.

Carbon-13 (¹³C) NMR Spectroscopic Analysis for Carbon Framework Determination

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. The number of signals in a ¹³C NMR spectrum corresponds to the number of unique carbon environments in the molecule. The chemical shifts of these signals would differentiate between aromatic, benzylic, and methyl carbons. Despite extensive searches, no experimental ¹³C NMR data for this compound has been found.

Application of Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Insights

Two-dimensional NMR techniques are crucial for unambiguously assigning complex structures. COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, providing key information for assembling the molecular fragments. Regrettably, no 2D NMR studies on this compound have been reported in the available literature.

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can offer structural clues based on its fragmentation patterns. For this compound (C₂₄H₂₆), the expected exact mass would be approximately 314.2035 g/mol . Analysis of the fragmentation pattern would likely show characteristic losses of phenylethyl or methyl groups. While predicted mass spectral data can be calculated, no experimentally obtained mass spectrum for this specific compound is available.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Interpretation for Bond Analysis

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman). The IR and Raman spectra of this compound would be expected to show characteristic bands for C-H stretching and bending in the aromatic and aliphatic regions, as well as aromatic C=C stretching vibrations. A search for experimental IR and Raman spectra for this compound did not yield any results.

X-ray Crystallography for Definitive Solid-State Molecular and Crystal Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the crystal lattice. This technique would be invaluable for confirming the connectivity and stereochemistry of this compound. However, there is no evidence in the scientific literature that this compound has been successfully crystallized and analyzed by X-ray diffraction.

Computational Chemistry and Theoretical Investigations of Electronic and Molecular Structure

Quantum Chemical Methodologies for Energetic and Geometrical Characterization

No research publications were identified that have utilized quantum chemical methods to characterize the energetic and geometrical properties of 3,6-Bis(1-phenylethyl)-o-xylene.

There are no available studies that have employed Density Functional Theory (DFT) to calculate the optimal molecular geometry or to determine the electronic properties, such as electrostatic potential or charge distribution, of this compound.

A conformational analysis, which would involve mapping the potential energy surface to identify stable rotational isomers (rotamers) and the energy barriers between them, has not been reported for this compound.

The application of Frontier Molecular Orbital (FMO) theory to understand the reactivity and electronic transitions of this compound has not been described in the scientific literature. wikipedia.org Such an analysis would involve the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions.

Molecular Dynamics Simulations for Investigating Dynamic Behavior and Supramolecular Assembly

No studies utilizing molecular dynamics (MD) simulations to investigate the dynamic behavior, intermolecular interactions, or potential for supramolecular assembly of this compound have been published.

Ab Initio and Semi-Empirical Calculations for Predicting Spectroscopic Signatures

There is no evidence of ab initio or semi-empirical calculations being performed to predict the spectroscopic signatures (e.g., NMR, IR, UV-Vis spectra) of this compound.

Reactivity Profiles and Transformative Organic Reactions

Electrophilic Aromatic Substitution (EAS) on the Substituted o-Xylene (B151617) Nucleus

The o-xylene core of 3,6-Bis(1-phenylethyl)-o-xylene is an electron-rich aromatic system, making it prone to electrophilic aromatic substitution (EAS) reactions. wikipedia.orgpitt.edu The two alkyl substituents (methyl and 1-phenylethyl groups) on the benzene (B151609) ring are activating groups and direct incoming electrophiles to the ortho and para positions. makingmolecules.comuci.edu

In a typical EAS mechanism, an electrophile attacks the electron-rich benzene ring, leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. wikipedia.orglibretexts.org This intermediate then loses a proton to restore aromaticity, resulting in the substitution of a hydrogen atom with the electrophile. libretexts.org Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org

The directing effects of the existing substituents on the o-xylene ring in this compound would guide the position of further substitution. The methyl and 1-phenylethyl groups are ortho, para-directors. makingmolecules.comuci.edu Therefore, electrophilic attack is most likely to occur at the positions ortho or para to these activating groups.

| EAS Reaction | Reagents | Potential Products |

| Nitration | HNO₃, H₂SO₄ | Nitro-3,6-bis(1-phenylethyl)-o-xylene |

| Bromination | Br₂, FeBr₃ | Bromo-3,6-bis(1-phenylethyl)-o-xylene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-3,6-bis(1-phenylethyl)-o-xylene |

Functional Group Transformations of the 1-Phenylethyl Moieties

The 1-phenylethyl groups in the molecule contain benzylic positions, which are particularly reactive and can undergo a variety of functional group transformations. mit.eduorganic-chemistry.orgyoutube.comyoutube.com

Benzylic Oxidations: The benzylic C-H bonds are susceptible to oxidation. nih.govlibretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic carbons. masterorganicchemistry.comyoutube.com Depending on the reaction conditions and the other substituent on the benzylic carbon, this can lead to the formation of ketones. masterorganicchemistry.com For instance, oxidation of the 1-phenylethyl group could potentially yield a ketone. nih.gov The benzylic position is particularly reactive due to the stability of the intermediate benzylic radical or carbocation, which is stabilized by resonance with the adjacent aromatic ring. libretexts.org

Hydrogenolysis: Hydrogenolysis is a chemical reaction that involves the cleavage of a C-X bond (where X is often oxygen, sulfur, or a halogen) by the addition of hydrogen. In the context of the 1-phenylethyl moieties, if they were, for example, converted to benzylic ethers or alcohols, these could be subject to hydrogenolysis to cleave the C-O bond. rsc.orgnih.govncsu.edursc.org This reaction is often catalyzed by transition metals like palladium or nickel. rsc.org

| Transformation | Reagents/Conditions | Potential Product Functional Group |

| Benzylic Oxidation | KMnO₄, heat | Ketone |

| Hydrogenolysis (of a derived benzylic ether) | H₂, Pd/C | Alkane |

Radical Reactions and Their Potential in Polymerization Initiation or Chain Transfer

The benzylic hydrogens on the 1-phenylethyl groups are susceptible to abstraction by radicals, forming a resonance-stabilized benzylic radical. masterorganicchemistry.com This stability makes compounds with benzylic hydrogens potential candidates for use in radical polymerization processes, either as initiators (if a weaker bond is present to initiate radical formation) or as chain transfer agents.

In the context of polymerization, a chain transfer agent can react with the growing polymer chain, terminating its growth and initiating a new polymer chain. The presence of the relatively weak benzylic C-H bonds in this compound could allow it to function in such a capacity, thereby controlling the molecular weight of the resulting polymer.

A patent describes the use of related silyl-substituted diamines in the formation of polysilylureas, which are then converted to polyureas. google.com While not a direct radical polymerization, this highlights the utility of complex aromatic structures in polymer chemistry.

Investigation of Cycloaddition Reactions and Pericyclic Processes

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.eduwikipedia.orglibretexts.orgbyjus.com They are classified into several types, including cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.edulibretexts.org

Cycloaddition Reactions: These reactions involve the joining of two π-electron systems to form a ring. libretexts.orgbyjus.com The phenyl groups of the 1-phenylethyl moieties could potentially participate as the π-system in cycloaddition reactions, such as a Diels-Alder reaction, although the aromaticity of the benzene ring makes this energetically unfavorable under normal conditions. More likely, if the phenylethyl group were modified to contain a diene, it could undergo cycloaddition.

Electrocyclic Reactions: These are reversible reactions involving the formation of a σ-bond and the loss of a π-bond within a conjugated system to form a ring. libretexts.orgbyjus.com

Sigmatropic Rearrangements: These reactions involve the migration of a σ-bond across a π-system. msu.edulibretexts.org

The likelihood of this compound itself undergoing pericyclic reactions under standard conditions is low due to its stable aromatic nature. However, derivatives of this compound, where the aromaticity is disrupted or where conjugated systems are introduced, could potentially participate in such transformations. The stereochemistry of pericyclic reactions is often highly specific and can be predicted by the Woodward-Hoffmann rules. libretexts.org

Applications in Advanced Materials Science and Synthetic Organic Chemistry

Role as a Monomer or Building Block in Polymer Synthesis

While no specific polymers derived from 3,6-Bis(1-phenylethyl)-o-xylene are documented in extensive studies, its structure is inherently suited for incorporation into polymeric chains, either as a primary monomer or as a modifying additive.

The integration of this compound into a polymer backbone could impart significant thermal and mechanical properties. The rigid xylene and phenyl groups would be expected to increase the glass transition temperature (Tg) and enhance the thermal stability of the resulting polymer. Research on the copolymerization of 1,3-butadiene (B125203) with phenethyl-substituted butadienes has shown that the incorporation of such groups leads to a gradual increase in the polymer's glass transition temperature. rsc.org This suggests that using this compound as a co-monomer could be a strategy for developing high-performance resins with improved heat resistance.

Furthermore, the bulky phenylethyl groups could create significant steric hindrance, potentially leading to polymers with lower crystallinity and increased solubility in organic solvents, a desirable trait for processing. These characteristics are valuable in the formulation of specialty resins and elastomers where a balance of rigidity, thermal stability, and processability is required.

Table 1: Predicted Influence of Structural Features on Polymer Properties

| Structural Feature of Monomer | Predicted Effect on Polymer Property | Potential Application Area |

|---|---|---|

| Rigid o-xylene (B151617) core | Increased thermal stability, higher Tg | High-performance resins, heat-resistant coatings |

| Bulky 1-phenylethyl groups | Reduced chain packing, lower crystallinity | Specialty elastomers, soluble engineering plastics |

The steric bulk of the two 1-phenylethyl substituents would likely play a critical role in the kinetics of any polymerization reaction involving this molecule. It could influence the rate of polymerization and the stereochemistry of the resulting polymer chain. In coordination polymerization, for instance, the specific geometry of a monomer can dictate the microstructure of the polymer. rsc.orgnih.gov The fixed ortho orientation of the side groups in this compound could be exploited to create polymers with a specific and controlled three-dimensional structure. This level of control over macromolecular architecture is a key goal in the synthesis of advanced materials with tailored properties.

Development of Functional Organic Materials

Functional organic materials are designed to have specific properties, such as light emission, conductivity, or molecular recognition capabilities. The electronic and structural features of this compound suggest its potential utility in this domain.

Aromatic compounds are the foundation of many organic electronic materials. Research into isomers, such as 2,5-Bis(1-phenylethyl)-p-xylene, has highlighted their potential use in applications like Organic Light-Emitting Diodes (OLEDs) due to their optical properties. ontosight.ai By analogy, this compound could serve as a host material or a component in the emissive layer of such devices. The phenylethyl groups could be functionalized to tune the electronic properties (e.g., HOMO/LUMO levels) and to enhance solubility and film-forming characteristics, which are crucial for the fabrication of high-performance electronic devices. Computational studies on other substituted aromatic systems have shown that the addition of phenyl and other substituents can significantly alter the electronic and optical properties of the core molecule. acs.org

The well-defined three-dimensional structure of this compound, with its aromatic pockets, could make it a candidate for applications in molecular recognition and sensor technology. The aromatic rings can participate in π-π stacking interactions, which are fundamental to many host-guest chemical systems. Metal-organic frameworks have demonstrated the ability to differentiate between xylene isomers based on subtle differences in their shape and electronic interactions with metal sites. nih.gov This principle of molecular recognition could be applied by incorporating the rigid and specifically shaped this compound unit into larger supramolecular structures or polymers designed to selectively bind to specific guest molecules. Such systems could form the basis for chemical sensors where a binding event triggers a detectable optical or electronic signal.

Intermediates for the Synthesis of Complex Organic Molecules

Beyond its direct use in materials, this compound can serve as a valuable starting material or intermediate in multi-step organic synthesis. The constituent parts of the molecule—the methyl groups on the xylene ring and the benzylic positions of the phenylethyl groups—are all potential sites for further chemical modification. For example, the methyl groups can be oxidized to carboxylic acids or halogenated to introduce new functional groups, a common strategy in the synthesis of precursors for materials like phthalate (B1215562) esters from ortho-xylene. wikipedia.org This versatility allows for the transformation of this compound into more complex, functionalized molecules for applications in pharmaceuticals or as specialized ligands for catalysis. The presence of two chiral centers also opens the possibility for its use in stereoselective synthesis.

Chiral Auxiliaries or Ligands in Asymmetric Catalysis for Enantioselective Transformations

In the field of asymmetric catalysis, the development of effective chiral ligands is crucial for synthesizing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. Chiral ligands coordinate to a metal center, creating a chiral environment that directs a chemical reaction to favor the formation of one enantiomer over the other.

A common strategy in ligand design is the use of C₂-symmetric molecules, where a twofold axis of rotation relates the two halves of the molecule. nih.gov This symmetry can reduce the number of possible diastereomeric transition states in a catalytic cycle, often leading to higher enantioselectivity. nih.gov The structure of this compound possesses two stereogenic centers and, depending on the stereochemistry of the (1-phenylethyl) groups, can exist as chiral (R,R) or (S,S) enantiomers, or as a meso (R,S) compound. The chiral enantiomers are inherently C₂-symmetric, making them theoretically suitable candidates for development as chiral ligands.

Privileged ligand structures, which are effective across a range of reactions, often feature rigid backbones to ensure effective transfer of chiral information. nih.govoup.com While the o-xylene core of this compound provides a degree of rigidity, its potential for modification into well-established ligand classes, such as phosphines (like BINAP or DuPhos) or bis(oxazolines) (BOX), would be a necessary step for its application in catalysis. nih.gov The phenylethyl groups could provide the necessary steric bulk to create an effective chiral pocket around a metal center.

Despite these favorable structural characteristics, detailed research findings or specific examples of this compound or its direct derivatives being used as a chiral auxiliary or ligand in specific enantioselective transformations are not prominently documented in the scientific literature. The development of new chiral ligands is an active area of research, with many novel scaffolds being explored, including those based on spirocyclic, oup.comumich.edumdpi.comumich.edu ferrocene, mdpi.comnih.gov and BINOL structures. mdpi.com

Table 1: Theoretical Suitability of this compound as a Chiral Ligand Precursor

| Structural Feature | Relevance to Asymmetric Catalysis | Potential |

| Chirality | Exists as (R,R), (S,S), and meso isomers. | The pure enantiomers could induce stereoselectivity. |

| C₂-Symmetry | The (R,R) and (S,S) isomers possess a C₂ axis. | Can simplify transition states and enhance enantioselectivity. nih.gov |

| Aromatic Backbone | Provides a rigid platform for attaching coordinating groups. | Can be functionalized to create phosphine, N-heterocyclic, or other coordinating sites. |

| Phenylethyl Groups | Provide steric bulk. | Helps to create a defined and selective chiral pocket around a metal catalyst. |

This table is based on theoretical principles of chiral ligand design; no specific experimental data for this compound was found in the searched literature.

Precursors for the Derivatization of Biologically Active Scaffolds

In medicinal chemistry, molecular scaffolds form the core structure of a drug molecule to which various functional groups are appended. The o-xylene unit can serve as a rigid linker or scaffold to position functional groups in a defined three-dimensional space. For instance, o-xylene linkers have been used to create dimeric porphyrin structures for investigation in biological systems. mdpi.com The derivatization of such scaffolds is a key strategy in the development of new therapeutic agents.

The structure of this compound presents several points for potential derivatization:

The Phenyl Rings: The two phenyl rings of the phenylethyl groups can be functionalized through electrophilic aromatic substitution to introduce a wide variety of substituents.

The Xylene Ring: The remaining unsubstituted positions on the central o-xylene ring are also available for chemical modification.

Benzylic Positions: The methyl groups of the xylene core could potentially be functionalized, for example, through halogenation.

These modifications could be used to attach pharmacophores, solubilizing groups, or targeting moieties to create new, complex molecules for biological evaluation. The inherent chirality of the 1-phenylethyl substituents could also play a role in the biological activity of any resulting derivatives by influencing their binding to chiral biological targets like enzymes or receptors. The modification of natural products and the synthesis of complex molecules with specific stereochemistry are critical aspects of drug discovery. mdpi.com

However, while the general use of substituted xylene and other aromatic scaffolds is common in medicinal chemistry, mdpi.comresearchgate.net specific studies detailing the use of this compound as a direct precursor for the derivatization of biologically active scaffolds are not found in the reviewed scientific and patent literature.

Table 2: Potential Derivatization Sites on this compound for Bioactive Scaffolds

| Position for Derivatization | Type of Reaction | Potential Added Functionality |

| Phenyl Rings | Electrophilic Aromatic Substitution | Polar groups, halogens, linking chains |

| Central Xylene Ring | Electrophilic Aromatic Substitution | Additional pharmacophores, solubility enhancers |

| Xylene Methyl Groups | Free-Radical Halogenation | Linkers for attachment to other molecular fragments |

This table outlines potential synthetic modifications; no specific examples of these derivatizations for this compound were found in the searched literature.

Q & A

Q. What in vitro assays are suitable for profiling the acute toxicity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.